molecular formula C11H10N2O4 B11872928 8-Methoxy-4-methyl-5-nitroquinolin-2(1h)-one CAS No. 50553-65-6

8-Methoxy-4-methyl-5-nitroquinolin-2(1h)-one

Cat. No.: B11872928
CAS No.: 50553-65-6
M. Wt: 234.21 g/mol
InChI Key: WHFUBVHILMWMTG-UHFFFAOYSA-N
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Description

8-Methoxy-4-methyl-5-nitroquinolin-2(1h)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4-methyl-5-nitroquinolin-2(1h)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Methoxylation: The methoxy group is typically introduced through methoxylation reactions using methanol and a suitable catalyst.

    Cyclization: The final step involves cyclization to form the quinoline ring, which can be achieved through various cyclization reactions depending on the starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives, which are valuable intermediates in further chemical transformations.

    Substitution: The methoxy and nitro groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide for nucleophilic substitution and electrophiles like alkyl halides for electrophilic substitution are commonly employed.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methoxy-4-methyl-5-nitroquinolin-2(1h)-one is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The methoxy and methyl groups may influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    4-Methylquinoline: A simpler derivative with potential biological activity.

Uniqueness

8-Methoxy-4-methyl-5-nitroquinolin-2(1h)-one stands out due to the presence of both methoxy and nitro groups, which confer unique chemical reactivity and biological activity. Its structural features allow for diverse chemical transformations and potential therapeutic applications that are not as readily achievable with simpler quinoline derivatives.

Properties

CAS No.

50553-65-6

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

8-methoxy-4-methyl-5-nitro-1H-quinolin-2-one

InChI

InChI=1S/C11H10N2O4/c1-6-5-9(14)12-11-8(17-2)4-3-7(10(6)11)13(15)16/h3-5H,1-2H3,(H,12,14)

InChI Key

WHFUBVHILMWMTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C(C=CC(=C12)[N+](=O)[O-])OC

Origin of Product

United States

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